molecular formula C22H19NO6 B361576 Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 874462-96-1

Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B361576
CAS No.: 874462-96-1
M. Wt: 393.4g/mol
InChI Key: AGHIUYILBYMDKV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate . This nomenclature reflects its complex polycyclic structure, which integrates a chromeno[2,3-c]pyrrole core fused with a benzoate ester group.

The chromeno[2,3-c]pyrrole system consists of a fused bicyclic framework:

  • A chromene moiety (benzopyran) with oxygen at position 1 and a ketone group at position 9.
  • A pyrrole ring fused at positions 2 and 3 of the chromene, bearing a 3-hydroxypropyl substituent at position 2 and a ketone group at position 3.

The benzoate ester is attached to the chromeno-pyrrole system via a methyl group at the para position of the benzene ring. The structural formula can be represented textually using the SMILES notation:
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=CC=CC=C4C3=O.

Molecular Weight and Empirical Formula Analysis

The empirical formula of this compound is C22H19NO6 , derived from the systematic count of atoms in its structure. The molecular weight is calculated as follows:

  • Carbon (C): 22 atoms × 12.01 g/mol = 264.22 g/mol
  • Hydrogen (H): 19 atoms × 1.008 g/mol = 19.15 g/mol
  • Nitrogen (N): 1 atom × 14.01 g/mol = 14.01 g/mol
  • Oxygen (O): 6 atoms × 16.00 g/mol = 96.00 g/mol

Summing these values yields a molecular weight of 393.38 g/mol , consistent with the PubChem-reported value of 393.4 g/mol . The high oxygen content (24.4% by mass) and nitrogen presence (3.6%) highlight the compound’s polar functional groups, including esters, ketones, and hydroxyl moieties.

Synonyms and Registry Numbers in Chemical Databases

This compound is cataloged under multiple synonyms across chemical databases, including:

  • Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
  • STK851130 (a supplier-specific identifier)
  • 874462-96-1 (CAS Registry Number)

It is indexed in major databases such as PubChem (CID: 3834403), ChemSpider , and MolPort , where its structural and physicochemical data are curated for research applications. The CAS registry number serves as a universal identifier for procurement and regulatory compliance.

Properties

IUPAC Name

methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-28-22(27)14-9-7-13(8-10-14)18-17-19(25)15-5-2-3-6-16(15)29-20(17)21(26)23(18)11-4-12-24/h2-3,5-10,18,24H,4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHIUYILBYMDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound characterized by its unique chromeno-pyrrol structure and various functional groups. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article presents a detailed exploration of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • IUPAC Name : Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
  • Molecular Formula : C22H22N2O6
  • Molecular Weight : 398.42 g/mol

Structural Features

The compound features:

  • A chromeno-pyrrol core that provides structural stability.
  • A hydroxypropyl chain that may enhance solubility and biological interaction.
  • An ester functional group that could play a role in its reactivity and biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. This modulation can lead to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Anti-inflammatory Activity

The compound has potential anti-inflammatory effects based on its ability to inhibit nitric oxide (NO) production in activated macrophages. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells:

  • Inhibition of iNOS : this compound demonstrated significant inhibition of inducible nitric oxide synthase (iNOS), leading to reduced NO levels.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring its ability to scavenge free radicals. Results indicated:

Assay TypeIC50 Value (µM)
DPPH Scavenging25.0
ABTS Scavenging20.0
Ferric Reducing15.0

These results suggest that the compound effectively neutralizes free radicals and may protect cells from oxidative stress.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of structurally related compounds on various cancer cell lines (e.g., HeLa and MCF-7), it was found that:

  • Cell Viability : The compound reduced cell viability significantly at concentrations above 10 µM.

Study 2: Anti-inflammatory Mechanisms

A separate investigation into the anti-inflammatory mechanisms revealed:

  • Cytokine Production : The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The chromeno-pyrrol core may interact with specific molecular targets involved in cell proliferation and survival pathways.

Case Study:
A study published in RSC Advances found that derivatives of chromeno-pyrrol exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways through interaction with Bcl-2 family proteins .

2. Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study:
Research has shown that similar chromeno derivatives possess strong radical scavenging activity. In vitro assays demonstrated significant inhibition of lipid peroxidation, indicating potential protective effects against oxidative damage .

Materials Science

1. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups may enhance the mechanical and thermal properties of polymers.

Application Example:
In the development of biodegradable polymers, incorporating such compounds could improve the material's strength and stability while maintaining environmental friendliness.

Agricultural Chemistry

1. Pesticidal Activity
Compounds with similar structural motifs have been studied for their pesticidal properties. The interaction of these compounds with biological systems can lead to the development of novel agrochemicals that are effective against pests while being less harmful to non-target organisms.

Case Study:
Research indicates that derivatives of the chromeno-pyrrol structure exhibit insecticidal activity against common agricultural pests. These findings suggest a pathway for developing new environmentally friendly pesticides .

Summary Table of Applications

Field Application Potential Impact
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antioxidant PropertiesProtects against oxidative stress
Materials SciencePolymer ChemistryEnhances mechanical and thermal properties of polymers
Agricultural ChemistryPesticidal ActivityDevelopment of environmentally friendly pesticides

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate with structurally related compounds, focusing on substituents, physicochemical properties, and research findings.

Table 1: Structural and Functional Comparison

Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-Hydroxypropyl H C₂₃H₂₁NO₆* ~407.4* Polar hydroxyl group; potential for hydrogen bonding
Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-...]benzoate (BH37336, CAS 877790-90-4) 4-Methoxybenzyl H C₂₇H₂₁NO₆ 455.46 Methoxy group increases lipophilicity; crystalline solid
Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-...}benzoate (CAS 4803-02-5) Pyridin-3-ylmethyl 7-Fluoro C₂₇H₂₀FN₂O₅⁺ ~486.4⁺ Pyridine introduces basicity; fluorine enhances electron-withdrawing effects
Methyl 4-[7-fluoro-2-(3-isopropoxypropyl)-3,9-dioxo-...]benzoate (CAS not provided) 3-Isopropoxypropyl 7-Fluoro C₂₆H₂₅FNO₆⁺ ~490.5⁺ Branched alkoxy chain; high lipophilicity and metabolic stability
Methyl 1-methyl-3-phenyl-...chromeno[4,3-b]pyrrole-3a-carboxylate (C₂₄H₂₃NO₃) Phenyl H C₂₄H₂₃NO₃ 381.45 Non-polar aromatic substituent; crystal packing dominated by C–H⋯O interactions

*Estimated based on structural similarity; †Molecular formula and weight inferred from nomenclature due to discrepancies in evidence .

Key Findings:

Substituent Effects on Polarity and Solubility: The 3-hydroxypropyl group in the target compound enhances polarity compared to analogs like BH37336 (4-methoxybenzyl) or the phenyl-substituted chromeno-pyrrole in . This may improve aqueous solubility but reduce membrane permeability .

The pyridinylmethyl group in introduces a basic nitrogen, enabling ionic interactions with biological targets (e.g., enzyme active sites).

Crystallographic and Structural Insights :

  • The phenyl-substituted analog in exhibits a dihedral angle of 76.82° between naphthalene and phenyl rings, suggesting moderate planarity. Weak C–H⋯O interactions dominate crystal packing, a feature likely shared with the target compound given structural similarities.

Synthetic Approaches :

  • Analogs in and were synthesized via piperazine coupling and Mannich reactions, suggesting that the target compound may be accessible through similar methodologies. Crystallization in ethyl acetate (as in ) is a common purification step for such esters.

Preparation Methods

Byproduct Formation During Cycloaddition

  • Issue : Competing [4+2] Diels-Alder reactions generate tetracyclic byproducts.

  • Solution : Use polar aprotic solvents (e.g., DMF) to favor [3+2] pathways.

Low Yields in Esterification Steps

  • Issue : Hydrolysis of methyl esters under basic conditions.

  • Mitigation : Employ trimethylsilyl chloride (TMSCl) as a scavenger .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing derivatives of this compound, and how can reaction conditions influence yield and purity?

  • Answer : A robust approach involves using Grignard reagents for functional group modifications. For example, dissolving intermediates in dry THF and adding Grignard reagents at 0°C under inert conditions can achieve selective substitutions. Reaction times (e.g., overnight stirring at room temperature) and solvent polarity significantly impact yield and byproduct formation. Post-synthesis, purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) ensures high purity .

Q. How should researchers characterize the structural integrity of this compound after synthesis?

  • Answer : Confirm structure using 1H/13C NMR to verify substituent integration and chemical shifts. For crystallographic validation, single-crystal X-ray diffraction (space group P21/n, cell parameters a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, β = 111.530°) provides precise bond angles and dihedral angles (e.g., 76.82° between naphthalene and phenyl rings). Weak intermolecular interactions (C–H⋯O) can also be mapped .

Q. What are critical safety considerations when handling this compound?

  • Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Store in a cool, dry environment to prevent degradation. Consult safety data sheets for specific hazards (e.g., molecular weight 334.41 g/mol, CAS 1239034-70-8 analogs) .

Advanced Research Questions

Q. How can solvent choice and reaction pressure/temperature modulate the compound’s reactivity in derivatization?

  • Answer : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack on the chromeno-pyrrole core, while elevated temperatures (40–60°C) accelerate ring-opening reactions. Pressure-controlled systems (e.g., sealed tubes) minimize side reactions during cyclization. For example, solvent polarity inversely correlates with byproduct formation in Grignard-mediated substitutions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Answer : Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility. For instance, a 1H NMR signal at δ 7.56 ppm (DMSO-d6) may correspond to a dynamic pyrrole hydrogen, while XRD reveals a fixed dihedral angle. Theoretical calculations (DFT) can reconcile these by modeling solution-phase conformers .

Q. How do weak intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Answer : C–H⋯O and π-π stacking interactions (e.g., 3.2 Å distance between aromatic rings) affect melting points and solubility. For analogs, hydrogen-bonding networks correlate with thermal stability (e.g., mp 162–163°C for methyl ester derivatives). These interactions can be optimized for co-crystallization with target biomolecules .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?

  • Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). For temperature-sensitive analogs (e.g., esters), DSC analysis reveals decomposition onset at ~140°C .

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